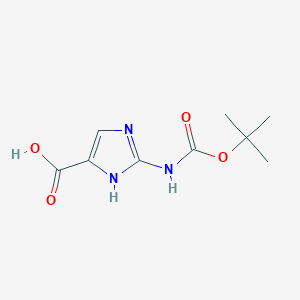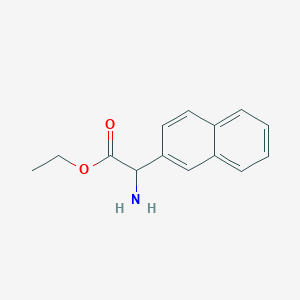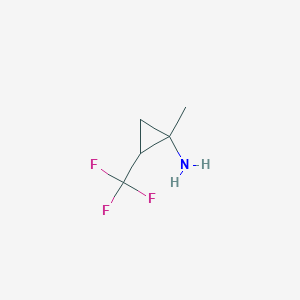
(3S)-4-aminobutane-1,3-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3S)-4-aminobutane-1,3-diol is an organic compound with the molecular formula C4H11NO2 It is a chiral molecule, meaning it has a specific three-dimensional arrangement that is not superimposable on its mirror image
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3S)-4-aminobutane-1,3-diol can be achieved through several methods. One common approach involves the reduction of 4-nitrobutane-1,3-diol using hydrogen gas in the presence of a palladium catalyst. This reaction typically occurs under mild conditions, with the nitro group being reduced to an amino group.
Another method involves the use of 4-chlorobutane-1,3-diol as a starting material. This compound can be reacted with ammonia or an amine under basic conditions to replace the chlorine atom with an amino group, yielding this compound.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale catalytic hydrogenation processes. These processes are optimized for high yield and purity, using advanced catalysts and controlled reaction environments to ensure consistent product quality.
Análisis De Reacciones Químicas
Types of Reactions
(3S)-4-aminobutane-1,3-diol can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form a nitroso or nitro compound under specific conditions.
Reduction: Further reduction of the amino group can lead to the formation of primary amines.
Substitution: The hydroxyl groups can participate in substitution reactions, such as esterification or etherification.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.
Reduction: Catalysts like palladium on carbon (Pd/C) or sodium borohydride (NaBH4) are common.
Substitution: Acid chlorides or anhydrides are often used for esterification, while alkyl halides can be used for etherification.
Major Products
Oxidation: Nitroso or nitro derivatives.
Reduction: Primary amines.
Substitution: Esters or ethers, depending on the reagents used.
Aplicaciones Científicas De Investigación
(3S)-4-aminobutane-1,3-diol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules.
Biology: The compound is studied for its role in metabolic pathways and as a potential precursor for biologically active molecules.
Industry: The compound is used in the production of polymers and other materials with specific functional properties.
Mecanismo De Acción
The mechanism by which (3S)-4-aminobutane-1,3-diol exerts its effects depends on its specific application. In biochemical contexts, it may act as a substrate or inhibitor for enzymes involved in metabolic pathways. The amino and hydroxyl groups allow it to participate in hydrogen bonding and other interactions with biological molecules, influencing its activity and specificity.
Comparación Con Compuestos Similares
(3S)-4-aminobutane-1,3-diol can be compared with other similar compounds, such as:
(3R)-4-aminobutane-1,3-diol: The enantiomer of this compound, which has different stereochemistry and potentially different biological activity.
4-aminobutane-1,2-diol: A structural isomer with the amino group at a different position, leading to different chemical properties and reactivity.
4-aminobutane-1,3-diol derivatives: Compounds with additional functional groups that modify their chemical and biological properties.
The uniqueness of this compound lies in its specific stereochemistry and the presence of both amino and hydroxyl groups, which confer distinct reactivity and potential for diverse applications.
Propiedades
Fórmula molecular |
C4H11NO2 |
|---|---|
Peso molecular |
105.14 g/mol |
Nombre IUPAC |
(3S)-4-aminobutane-1,3-diol |
InChI |
InChI=1S/C4H11NO2/c5-3-4(7)1-2-6/h4,6-7H,1-3,5H2/t4-/m0/s1 |
Clave InChI |
AZWLGPJBVAQRHW-BYPYZUCNSA-N |
SMILES isomérico |
C(CO)[C@@H](CN)O |
SMILES canónico |
C(CO)C(CN)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![2-(tert-Butoxycarbonyl)-2-azabicyclo[4.2.0]octane-1-carboxylic acid](/img/structure/B13538600.png)
![tert-Butyl 2-aminobenzo[d]thiazole-6-carboxylate](/img/structure/B13538601.png)







![1-{[1,2,3,4]Tetrazolo[1,5-a]pyridin-7-yl}methanaminehydrochloride](/img/structure/B13538642.png)
